
1,4-Benzodioxan-6,7-diol
Overview
Description
1,4-Benzodioxan-6,7-diol is a chemical compound with the molecular formula C8H8O4. It is a member of the benzodioxane family, which is characterized by a dioxane ring fused to a benzene ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Benzodioxan-6,7-diol can be synthesized through several methods:
Biomimetic Approaches and Oxidative Dimerization: This method involves the oxidative coupling of phenolic compounds to form the benzodioxane structure.
Phenolate Substitution of a Bromine in an α-Bromophenone: This method involves the substitution of a bromine atom in an α-bromophenone with a phenolate ion.
Condensation of an Epoxide Precursor: This method involves the condensation of an epoxide precursor with a phenolic compound to form the benzodioxane structure.
Transition Metal Assisted Methods: These methods involve the use of transition metals as catalysts to facilitate the formation of the benzodioxane structure.
Mitsunobu Coupling of Phenols and Chiral Alcohols: This method involves the coupling of phenols with chiral alcohols using the Mitsunobu reaction.
Industrial Production Methods
Industrial production methods for this compound typically involve the use of high-yield synthetic routes that can be scaled up for large-scale production. These methods often utilize cost-effective reagents and catalysts to ensure economic viability .
Chemical Reactions Analysis
Oxidative Coupling and Cyclization
The compound undergoes intramolecular cyclization under controlled conditions to form 1,4-benzodioxane derivatives. Key methods include:
Silver Oxide-Mediated Oxidative Dimerization
In biomimetic synthesis, oxidative coupling using Ag₂O in acetone yields dimeric lignan analogs. This method mimics natural biosynthetic pathways and produces stereoisomeric mixtures .
Reaction Conditions | Products | Yield | Selectivity |
---|---|---|---|
Ag₂O (1.2 eq), acetone, RT, 24h | 3-Aryl-1,4-benzodioxane | 65–80% | Favors trans-configuration |
Ag₂O, electron-rich substrates | 2-Aryl derivatives | 30–45% | Substrate-dependent |
Epoxide Cyclization
Reaction with epoxide precursors (e.g., 3-chloro-1,2-propanediol) in basic media generates 6-membered benzodioxane rings preferentially over 7-membered analogs .
Example Pathway :
- Sulfonation of diol intermediates with benzenesulfonyl chloride.
- Cyclization using K₂CO₃ at 0–50°C yields >90% 1,4-benzodioxane derivatives .
Electrophilic Substitution
The aromatic ring undergoes regioselective substitution under nitration and sulfonation conditions:
Nitration
Nitration of halogen-substituted derivatives (e.g., 6-bromo-7-cyclopropyl-1,4-benzodioxane) occurs at the 5- or 8-position, though yields vary based on steric and electronic factors .
Substrate | Nitrating Agent | Major Product | Yield |
---|---|---|---|
6-Bromo-7-cyclopropyl analog | HNO₃/H₂SO₄ | 5-Nitro derivative | 42% |
Sulfonation
Arylsulfonyl halides (e.g., toluenesulfonyl chloride) react with the diol under basic conditions to form sulfonated intermediates, critical for drug precursor synthesis .
Redox Reactions
The vicinal diol group participates in oxidation and reduction:
Oxidation to Quinones
Treatment with KMnO₄ in acidic media oxidizes the diol to a quinone structure :
Oxidizing Agent | Conditions | Product Purity |
---|---|---|
KMnO₄ | H₂SO₄, 60°C, 2h | 88% |
Reduction
Catalytic hydrogenation (Pd/C, H₂) reduces the dioxane ring to a tetrahydrofuran analog, though this is less common .
Condensation with Carbonyl Compounds
The diol reacts with aldehydes/ketones via acid-catalyzed condensation:
Chalcone Derivatives
1,4-Benzodioxan-6,7-diol condenses with substituted benzaldehydes to form chalcone analogs with MAO-B inhibitory activity .
Aldehyde Substituent | Catalyst | Product Activity (IC₅₀) |
---|---|---|
4-Fluorophenyl | HCl/EtOH | 0.89 μM (MAO-B) |
Transition Metal-Catalyzed Reactions
Pd(II) catalysts enable one-step synthesis of functionalized benzodioxanes:
Palladium-Assisted Cyclization
Reaction with 1,2-cyclohexanedione and vicinal diols using [PdCl₂(PhCN)₂] yields 1,4-benzodioxanes with >70% efficiency .
Catalyst Loading | Temperature | Yield |
---|---|---|
5 mol% | 80°C, 12h | 78% |
Comparative Reactivity of Derivatives
Reaction Type | Substrate | Rate Constant (k, s⁻¹) |
---|---|---|
Oxidative Dimerization | 6-Methoxy analog | 2.3 × 10⁻³ |
Sulfonation | 7-Nitro derivative | 1.8 × 10⁻² |
Synthetic Routes Efficiency
Method | Key Advantage | Limitation |
---|---|---|
Ag₂O-mediated coupling | Biomimetic, high stereo-control | Low yields for 2-aryl |
Pd-catalyzed cyclization | One-step, scalable | Requires anhydrous conditions |
Mechanistic Insights
Scientific Research Applications
1,4-Benzodioxan-6,7-diol has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,4-Benzodioxan-6,7-diol involves its interaction with various molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . Its anti-inflammatory activity is thought to involve the inhibition of pro-inflammatory enzymes and cytokines . The compound’s anticancer activity is believed to be due to its ability to induce apoptosis and inhibit cell proliferation in cancer cells .
Comparison with Similar Compounds
1,4-Benzodioxan-6,7-diol can be compared with other similar compounds, such as:
1,2-Benzodioxane: This compound has a similar structure but with the dioxane ring fused at different positions on the benzene ring.
1,3-Benzodioxane: Another isomer with the dioxane ring fused at different positions.
1,4-Benzodioxane: The parent compound without the hydroxyl groups.
The uniqueness of this compound lies in its specific substitution pattern and the presence of hydroxyl groups, which confer distinct chemical and biological properties .
Biological Activity
1,4-Benzodioxan-6,7-diol is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article will explore its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.
Overview of 1,4-Benzodioxane Derivatives
The 1,4-benzodioxane scaffold is characterized by its unique bicyclic structure, which allows for various modifications that enhance its biological activity. This compound has been linked to multiple pharmacological effects including:
- Neurotransmitter Modulation : Acting as agonists or antagonists at neuronal nicotinic acetylcholine receptors (nAChRs).
- Antimicrobial Properties : Demonstrated activity against both Gram-positive and Gram-negative bacteria.
- Cancer Therapeutics : Potential as anti-cancer agents through various mechanisms including telomerase inhibition and apoptosis induction.
1. Neurotransmitter Interaction
Recent studies have shown that derivatives of 1,4-benzodioxane can selectively modulate nAChRs, which are crucial for neurotransmission in the central and peripheral nervous systems. For instance, certain modifications have led to compounds with high selectivity for specific receptor subtypes, enhancing their therapeutic potential in treating neurological disorders .
2. Antimicrobial Activity
Research has highlighted the effectiveness of benzodioxane-benzamide derivatives as inhibitors of FtsZ, a protein essential for bacterial cell division. These compounds exhibit potent antimicrobial activity, making them candidates for developing new antibiotics .
3. Cancer Treatment
1,4-Benzodioxane derivatives have been investigated for their anti-cancer properties. For example, compounds designed to inhibit telomerase activity show promise in reducing cancer cell proliferation . Additionally, some benzodioxane-based compounds have demonstrated the ability to induce apoptosis in various cancer cell lines.
Case Study 1: Juvenile Hormone Signaling Inhibition
A recent study evaluated ethyl (E)-3-(4-{[7-(4-methoxycarbonylbenzyloxy)-1,4-benzodioxan-6-yl]methyl}phenyl)prop-2-enoate (EMBP), which exhibited strong precocious metamorphosis-inducing activity against silkworm larvae. EMBP was found to competitively inhibit juvenile hormone signaling pathways, demonstrating its potential as an insect growth regulator .
Case Study 2: Monoamine Oxidase B Inhibition
Another study focused on 1,4-benzodioxan-substituted chalcones as selective and reversible inhibitors of human monoamine oxidase B (MAO-B). These compounds showed promising results in reducing MAO-B activity, which is relevant for treating neurodegenerative diseases such as Parkinson's disease .
The biological activities of 1,4-benzodioxan derivatives can be attributed to their ability to interact with various molecular targets:
- Receptor Binding : The structural features allow these compounds to bind effectively to nAChRs and other receptors.
- Enzyme Inhibition : Many derivatives act by inhibiting key enzymes involved in neurotransmitter metabolism or bacterial cell division.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 1,4-Benzodioxan-6,7-diol with improved conversion efficiency?
- Methodological Answer: Synthesis optimization should address substrate instability and by-product formation. For example, dopamine condensation with aldehydes (e.g., phenylacetaldehyde) under physiological conditions yields this compound derivatives. However, low conversion efficiency (e.g., ~15.9%) may arise due to competing reactions. Strategies include:
- Stabilizing substrates via pH control or temperature modulation.
- Employing enzymatic catalysis to enhance regioselectivity.
- Using LC-MS/MS to monitor intermediate degradation and adjust reaction kinetics in real-time .
Q. How can structural identity and purity of this compound be confirmed?
- Methodological Answer: Combine orthogonal analytical techniques:
- Thin-Layer Chromatography (TLC): Compare retention factors (Rf) with commercial standards to verify major products .
- Mass Spectrometry (MS): Use high-resolution MS (HRMS) for molecular ion confirmation (e.g., m/z 212.24 for C₁₄H₁₂O₂ analogs) and MS/MS for fragmentation patterns .
- Nuclear Magnetic Resonance (NMR): Assign peaks for diol protons (~5-6 ppm for aromatic protons) and oxygenated methylene groups (~4.3 ppm) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported physicochemical properties of this compound derivatives across studies?
- Methodological Answer: Discrepancies often arise from structural analogs (e.g., nitro-substituted derivatives like 6,7-dinitro-1,4-benzodioxane). To address this:
- Perform X-ray crystallography or DFT calculations to validate stereochemistry and substituent effects.
- Standardize experimental conditions (e.g., solvent polarity, temperature) for comparative studies .
Q. What advanced strategies are available to identify and quantify by-products during this compound synthesis?
- Methodological Answer: By-products such as 1-benzyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol (m/z 5256) can be analyzed via:
- LC-MS/MS with MRM (Multiple Reaction Monitoring): Target specific m/z transitions for trace quantification.
- Isotopic Labeling: Track dopamine incorporation to distinguish intermediates from degradation products.
- Semi-preparative HPLC: Isolate by-products for NMR characterization .
Q. How can computational models predict the neurotoxic potential of this compound derivatives?
- Methodological Answer: Use in silico tools to assess blood-brain barrier (BBB) permeability and dopamine interaction:
- QSAR Models: Predict logP values to estimate lipophilicity and BBB penetration.
- Molecular Docking: Simulate binding to dopamine receptors or monoamine oxidases.
- Validate predictions with in vitro neurotoxicity assays (e.g., SH-SY5Y cell viability studies) .
Properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxine-6,7-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4/c9-5-3-7-8(4-6(5)10)12-2-1-11-7/h3-4,9-10H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFJMLLBLUIVEIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(C(=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20550032 | |
Record name | 2,3-Dihydro-1,4-benzodioxine-6,7-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20550032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90111-35-6 | |
Record name | 2,3-Dihydro-1,4-benzodioxin-6,7-diol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=90111-35-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dihydro-1,4-benzodioxine-6,7-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20550032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.